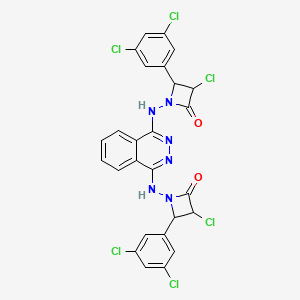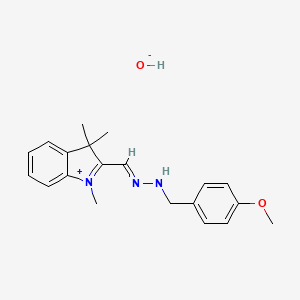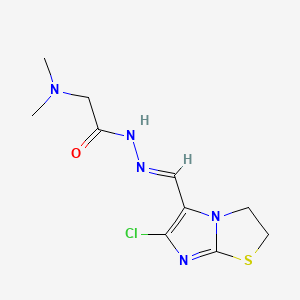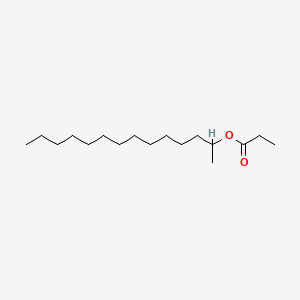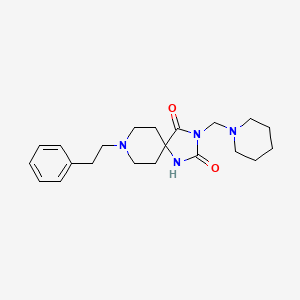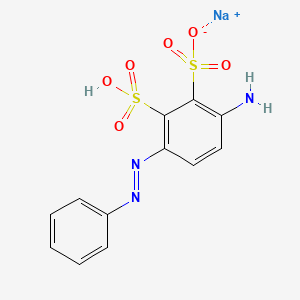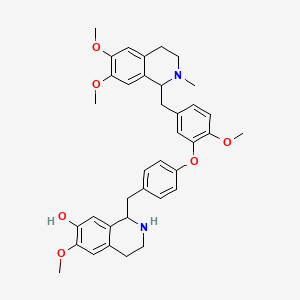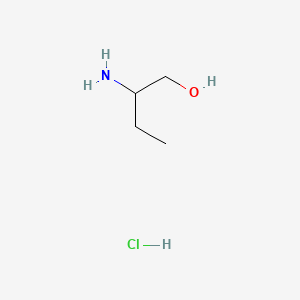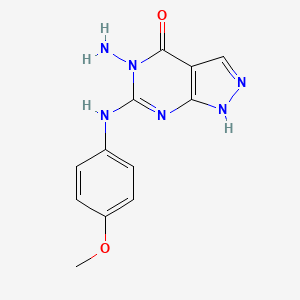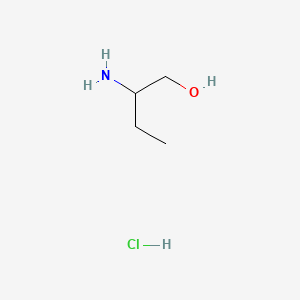
2-Amino-1-butanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-1-butanol hydrochloride is an organic compound with the molecular formula C4H11NO·HCl. It is a derivative of 2-amino-1-butanol, a chiral amino alcohol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-1-butanol hydrochloride typically involves the reaction of butene-1 with chlorine in the presence of acetonitrile. This reaction yields N-[1-(chloromethyl)propyl]acetimidoyl chloride, which is then hydrolyzed to N-[1-(chloromethyl)propyl]acetamide. Further hydrolysis and removal of by-products lead to the formation of 2-amino-1-butanol, which is then converted to its hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: 2-Amino-1-butanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The hydroxyl group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amino alcohols.
科学的研究の応用
2-Amino-1-butanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds.
Biology: The compound is used in the synthesis of biologically active molecules, including drugs and enzyme inhibitors.
作用機序
The mechanism of action of 2-amino-1-butanol hydrochloride involves its interaction with molecular targets and pathways. For example, in the synthesis of ethambutol, the compound acts as a precursor that undergoes further chemical transformations to produce the active drug. Ethambutol inhibits the synthesis of mycolic acids in the cell walls of Mycobacterium tuberculosis, thereby exerting its antibacterial effects .
類似化合物との比較
- 1-Amino-2-butanol
- 2-Amino-3-methyl-1-butanol
- 4-Amino-1-butanol
- 2-Amino-1-propanol
Comparison: 2-Amino-1-butanol hydrochloride is unique due to its specific structure and reactivity. Compared to similar compounds, it has distinct applications in the synthesis of ethambutol and other biologically active molecules. Its chiral nature also makes it valuable in asymmetric synthesis and chiral resolution processes .
特性
CAS番号 |
5959-22-8 |
|---|---|
分子式 |
C4H12ClNO |
分子量 |
125.60 g/mol |
IUPAC名 |
2-aminobutan-1-ol;hydrochloride |
InChI |
InChI=1S/C4H11NO.ClH/c1-2-4(5)3-6;/h4,6H,2-3,5H2,1H3;1H |
InChIキー |
ORIVIUGYHFJFPH-UHFFFAOYSA-N |
正規SMILES |
CCC(CO)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


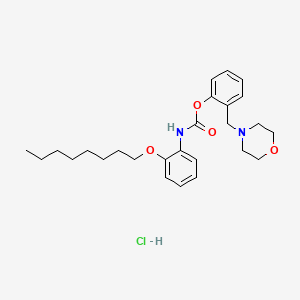
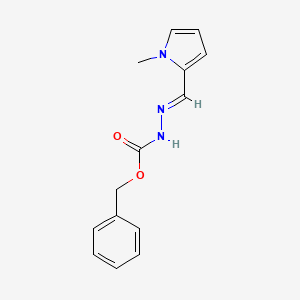
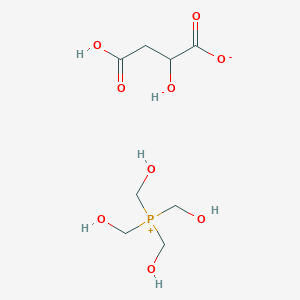
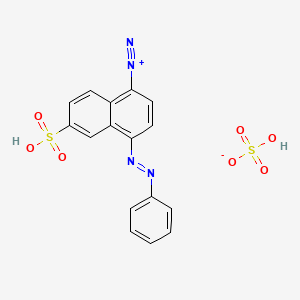
![(2R,7R)-6,11-dimethyl-3-oxa-6,11-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),9,12,14-tetraene;oxalic acid](/img/structure/B12753473.png)
